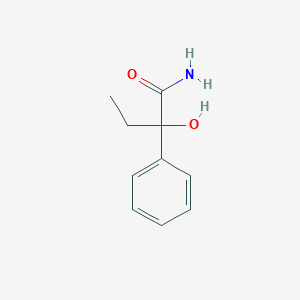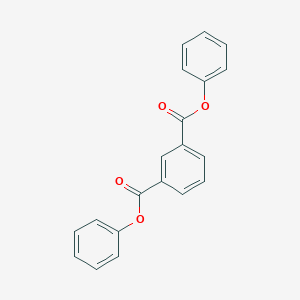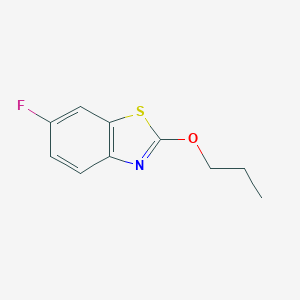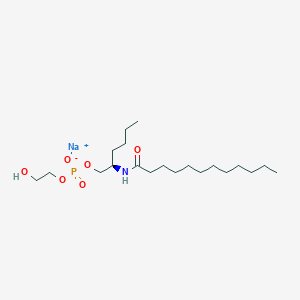
2-Dodecanoylamino-1-hexanolphosphoglycol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dodecanoylamino-1-hexanolphosphoglycol, also known as DHPG, is a phospholipid derivative that has been widely used in scientific research. It is a potent agonist of metabotropic glutamate receptors, which are involved in various physiological and pathological processes in the brain.
Mécanisme D'action
2-Dodecanoylamino-1-hexanolphosphoglycol acts as an agonist of metabotropic glutamate receptors by binding to the extracellular domain of the receptor and inducing a conformational change that activates the intracellular signaling pathway. This leads to the activation of various downstream effectors such as phospholipase C, protein kinase C, and mitogen-activated protein kinase, which are involved in the regulation of synaptic plasticity, gene expression, and cell survival.
Effets Biochimiques Et Physiologiques
2-Dodecanoylamino-1-hexanolphosphoglycol has been shown to induce long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission in various brain regions, which are thought to underlie learning and memory processes. 2-Dodecanoylamino-1-hexanolphosphoglycol has also been shown to protect neurons from excitotoxicity and oxidative stress, which are involved in various neurological disorders. 2-Dodecanoylamino-1-hexanolphosphoglycol has been used to investigate the role of metabotropic glutamate receptors in the regulation of neuronal excitability, synaptic transmission, and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
2-Dodecanoylamino-1-hexanolphosphoglycol is a potent and selective agonist of metabotropic glutamate receptors, which makes it a valuable tool for studying the function of these receptors in various physiological and pathological processes. However, 2-Dodecanoylamino-1-hexanolphosphoglycol has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which limits its use in animal models. 2-Dodecanoylamino-1-hexanolphosphoglycol also has poor solubility in aqueous solutions, which requires the use of organic solvents for its administration.
Orientations Futures
2-Dodecanoylamino-1-hexanolphosphoglycol has shown promising results in various preclinical studies as a potential therapeutic agent for neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Future research should focus on the development of more stable and bioavailable analogs of 2-Dodecanoylamino-1-hexanolphosphoglycol that can be used in animal models and clinical trials. The role of metabotropic glutamate receptors in various neurological disorders should also be further investigated using 2-Dodecanoylamino-1-hexanolphosphoglycol and other selective agonists and antagonists of these receptors.
Méthodes De Synthèse
2-Dodecanoylamino-1-hexanolphosphoglycol can be synthesized by the reaction of dodecanoyl chloride with 1-hexanol in the presence of triethylamine, followed by the reaction with phosphorus oxychloride and sodium hydroxide. The resulting product can be purified by column chromatography to obtain pure 2-Dodecanoylamino-1-hexanolphosphoglycol.
Applications De Recherche Scientifique
2-Dodecanoylamino-1-hexanolphosphoglycol has been widely used in scientific research as a tool to study the function of metabotropic glutamate receptors. It has been shown to activate group I and group II metabotropic glutamate receptors, but not group III receptors. 2-Dodecanoylamino-1-hexanolphosphoglycol has been used to investigate the role of metabotropic glutamate receptors in synaptic plasticity, learning and memory, neuroprotection, and various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Propriétés
Numéro CAS |
132362-78-8 |
|---|---|
Nom du produit |
2-Dodecanoylamino-1-hexanolphosphoglycol |
Formule moléculaire |
C20H41NNaO6P |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
sodium;[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl phosphate |
InChI |
InChI=1S/C20H42NO6P.Na/c1-3-5-7-8-9-10-11-12-13-15-20(23)21-19(14-6-4-2)18-27-28(24,25)26-17-16-22;/h19,22H,3-18H2,1-2H3,(H,21,23)(H,24,25);/q;+1/p-1/t19-;/m1./s1 |
Clé InChI |
MZFVWCHQZUSUQM-FSRHSHDFSA-M |
SMILES isomérique |
CCCCCCCCCCCC(=O)N[C@H](CCCC)COP(=O)([O-])OCCO.[Na+] |
SMILES |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCCO.[Na+] |
SMILES canonique |
CCCCCCCCCCCC(=O)NC(CCCC)COP(=O)([O-])OCCO.[Na+] |
Autres numéros CAS |
132362-78-8 |
Synonymes |
2-dodecanoylamino-1-hexanolphosphoglycol DAHPG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



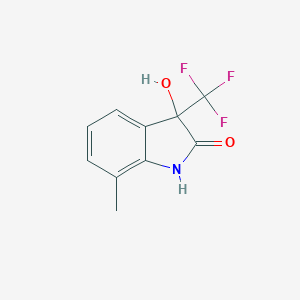
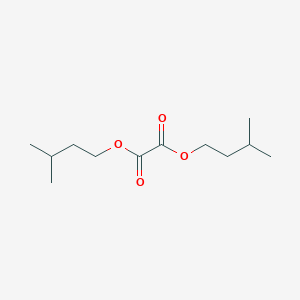
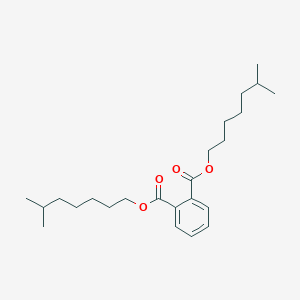

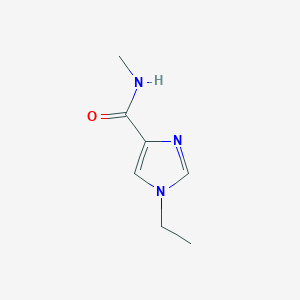
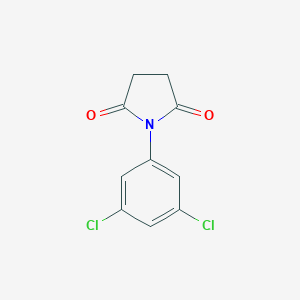
![(1R,2R,3S,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B166070.png)

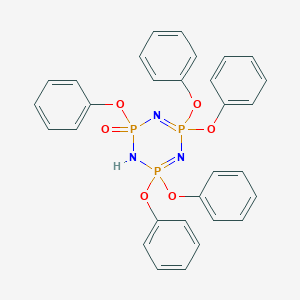
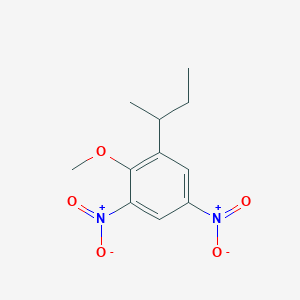
![[6'-[4-(Diaminomethylideneamino)benzoyl]oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 4-(diaminomethylideneamino)benzoate;hydrochloride](/img/structure/B166081.png)
